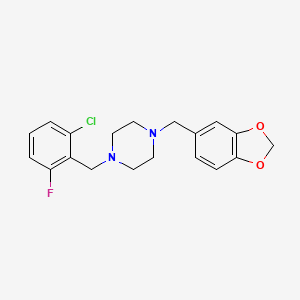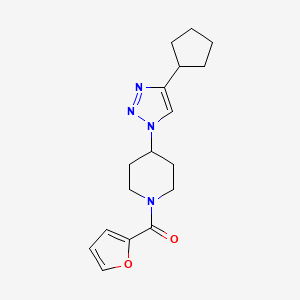![molecular formula C18H18Cl2N2O2S B5004106 3-butoxy-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5004106.png)
3-butoxy-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-butoxy-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide, also known as BDCRB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a potent inhibitor of the mitochondrial permeability transition pore (mPTP), which plays a key role in regulating cell death and survival.
作用機序
3-butoxy-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide exerts its effects by inhibiting mPTP opening, which is a complex process involving multiple proteins and signaling pathways. The mPTP is a nonselective channel that is normally closed, but can open under certain conditions, such as oxidative stress, calcium overload, and mitochondrial dysfunction. When the mPTP opens, it allows the uncontrolled influx of ions and solutes into the mitochondrial matrix, which can lead to mitochondrial swelling, membrane depolarization, and ultimately cell death. This compound binds to a specific site on the mPTP and prevents its opening, thereby preserving mitochondrial function and promoting cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of mitochondrial swelling, the maintenance of mitochondrial membrane potential, the reduction of reactive oxygen species (ROS) production, and the prevention of cytochrome c release. In addition, this compound has been shown to improve cardiac function in animal models of myocardial infarction and heart failure, and to protect against neuronal damage in models of stroke and neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 3-butoxy-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide in lab experiments is its specificity for the mPTP, which allows researchers to study the role of this channel in various cellular processes. In addition, this compound has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for therapeutic development. However, there are also some limitations to using this compound in lab experiments. For example, its potency and selectivity may vary depending on the experimental conditions, and its effects may be influenced by other factors, such as pH and temperature.
将来の方向性
There are many potential future directions for research on 3-butoxy-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide. One area of interest is the development of more potent and selective inhibitors of the mPTP, which could have therapeutic applications in a variety of diseases. Another area of research is the identification of the upstream signaling pathways that regulate mPTP opening, which could lead to the development of novel therapeutic targets. Finally, there is a need for further studies to investigate the long-term effects of this compound on mitochondrial function and cell survival, as well as its potential interactions with other drugs and compounds.
合成法
The synthesis of 3-butoxy-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide involves several steps, including the reaction of 3,5-dichloroaniline with thiocarbonyldiimidazole to form the corresponding isothiocyanate, which is then reacted with 3-aminobenzoic acid and butylamine to produce the final product. The purity and yield of this compound can be optimized through various purification techniques, such as recrystallization and column chromatography.
科学的研究の応用
3-butoxy-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its role in regulating cell death and survival. This compound has been shown to inhibit mPTP opening, which can prevent cell death in a variety of cell types, including cardiomyocytes, neurons, and cancer cells. In addition, this compound has been used to study the role of mPTP in various disease states, such as ischemia-reperfusion injury, neurodegenerative diseases, and cancer.
特性
IUPAC Name |
3-butoxy-N-[(3,5-dichlorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2S/c1-2-3-7-24-16-6-4-5-12(8-16)17(23)22-18(25)21-15-10-13(19)9-14(20)11-15/h4-6,8-11H,2-3,7H2,1H3,(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUJGMKVMTYUBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(1H-indol-1-ylmethyl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5004032.png)

![3-chloro-4-{[1-(4-ethylbenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5004043.png)
![4-[7-nitro-9-(phenylethynyl)-1,2,3,4,9,9a-hexahydro-4aH-xanthen-4a-yl]morpholine](/img/structure/B5004046.png)
![2-chloro-N-[2-(4-morpholinyl)ethyl]-5-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5004053.png)

![5-bromo-N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide](/img/structure/B5004073.png)

![N-(2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)-N'-(4-chlorophenyl)urea](/img/structure/B5004085.png)
![1-[(2,3-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5004099.png)
![2-nitro-N-[oxido(diphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5004104.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)isonicotinamide](/img/structure/B5004116.png)
![2-[4-(2-furoyl)-1-piperazinyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5004118.png)